molecular formula C11H15N3S B11740674 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B11740674
M. Wt: 221.32 g/mol
InChI Key: FSYCJYDHPWTUDP-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic compound that combines the structural features of pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized by the reaction of a 1,4-dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Coupling of Pyrazole and Thiophene Rings: The final step involves the coupling of the pyrazole and thiophene rings through a methylamine linker. This can be achieved using a nucleophilic substitution reaction, where the pyrazole and thiophene derivatives are reacted with a methylamine reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced derivatives of the pyrazole and thiophene rings.

    Substitution: Substituted derivatives with different functional groups replacing the amine group.

Scientific Research Applications

Chemistry

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new ligands for coordination chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (3,5-dimethylpyrazol-1-yl)methylbenzene: Similar in structure but lacks the thiophene ring.

    (thiophen-2-yl)methylamine: Contains the thiophene ring but lacks the pyrazole ring.

    (1,3-dimethyl-1H-pyrazol-4-yl)methylamine: Contains the pyrazole ring but lacks the thiophene ring.

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to the combination of both pyrazole and thiophene rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C11H15N3S/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11/h3-5,8,12H,6-7H2,1-2H3

InChI Key

FSYCJYDHPWTUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CS2)C

Origin of Product

United States

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